molecular formula C22H23N3O B4023494 azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone

azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone

Cat. No.: B4023494
M. Wt: 345.4 g/mol
InChI Key: KDUPAOIYIVROFQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone is a compound that features a unique combination of an azepane ring and an imidazole ring The azepane ring is a seven-membered nitrogen-containing heterocycle, while the imidazole ring is a five-membered ring containing two nitrogen atoms

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the safety and hazards of “1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]azepane” are not documented in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzil with ammonium acetate to form the imidazole ring, followed by the reaction with azepane under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with hydrogenated imidazole or azepane rings.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and azepane moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole ring structure.

    Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-amine share the azepane ring structure.

Uniqueness

Azepan-1-yl(4,5-diphenyl-1H-imidazol-1-yl)methanone is unique due to the combination of the azepane and imidazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

azepan-1-yl-(4,5-diphenylimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(24-15-9-1-2-10-16-24)25-17-23-20(18-11-5-3-6-12-18)21(25)19-13-7-4-8-14-19/h3-8,11-14,17H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPAOIYIVROFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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